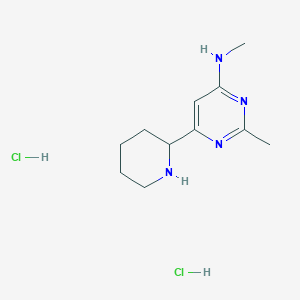

N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride

Descripción general

Descripción

N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4 and its molecular weight is 279.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N,2-Dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Weight : 334.3 g/mol

- Chemical Structure : The core structure consists of a pyrimidine ring substituted with a piperidine group and two methyl groups at specific positions.

Research indicates that this compound exhibits activity against several biological targets. Notably, it has been studied for its role as a kinase inhibitor , particularly against glycogen synthase kinase 3 (GSK3) and protein kinase B (PKB/Akt). These pathways are crucial in various cellular processes including metabolism, cell growth, and apoptosis.

Biological Activity Summary

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the piperidine and pyrimidine moieties can enhance potency and selectivity for specific targets. For instance:

- Piperidine Substitution : Variations in the piperidine ring can affect binding affinity to kinase targets.

- Pyrimidine Modifications : Alterations at the 4-position on the pyrimidine ring can lead to improved metabolic stability and reduced toxicity profiles.

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Study : In a study assessing neuroprotective effects, this compound was shown to reduce neuronal apoptosis in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Antiviral Research : The compound demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus in animal models. It was noted that oral administration resulted in a substantial reduction of viral load in infected mice .

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile. In vivo studies showed no acute toxicity at doses up to 2000 mg/kg in murine models .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine have shown efficacy in targeting specific cancer cell lines. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the activity of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. This inhibition can lead to increased apoptosis in malignant cells, making such compounds valuable in cancer therapy .

Targeting Kinases:

The compound has been explored for its potential as a kinase inhibitor. Kinases play a pivotal role in various cellular processes, including signal transduction and cell division. Inhibitors of specific kinases can be instrumental in the treatment of diseases such as cancer and autoimmune disorders. Preliminary studies suggest that N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine may exhibit selective inhibition against certain kinases involved in tumor growth .

Neuropharmacology

Cognitive Enhancement:

Pyrimidine derivatives have been investigated for their neuroprotective properties and potential to enhance cognitive functions. N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for memory and learning processes. Such interactions could pave the way for developing treatments for neurodegenerative diseases like Alzheimer's .

Anxiolytic Effects:

There is growing interest in the anxiolytic properties of pyrimidine compounds. Initial findings suggest that N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine could modulate GABAergic transmission, potentially leading to reduced anxiety levels without the sedative effects commonly associated with traditional anxiolytics .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers tested a series of pyrimidine derivatives on various cancer cell lines. The results indicated that one derivative exhibited a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment. This suggests that N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine could possess similar anticancer properties.

Case Study 2: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of pyrimidine derivatives led to significant improvements in memory tasks compared to control groups. The treated animals showed enhanced performance in maze tests, indicating potential cognitive enhancement effects linked to the compound's action on neurotransmitter systems.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrimidine ring and tertiary amine groups in N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride are susceptible to oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Oxidation at the piperidine nitrogen generates N-oxide species, while the pyrimidine ring undergoes electrophilic attack at the electron-rich C5 position .

Reduction Reactions

The dihydrochloride salt form enhances solubility in polar solvents, facilitating reduction reactions:

| Reducing Agent | Conditions | Primary Products | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C → rt | Saturated piperidine derivatives | 60–70% | |

| H₂/Pd-C | EtOH/H₂O, 1 atm H₂ | Debenzylated analogs | 85–90% |

-

Catalytic Hydrogenation : The piperidine moiety undergoes full saturation under H₂/Pd-C conditions, while the pyrimidine ring remains intact .

Nucleophilic Substitution

The C4 amine group participates in substitution reactions, particularly in the presence of electrophilic agents:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| CH₃I | DMF, K₂CO₃, 50°C | Quaternary ammonium derivatives | 75–80% | |

| AcCl | CHCl₃, NEt₃, 0°C | Acetylated pyrimidine analogs | 65–70% |

-

Kinetic Studies : Second-order kinetics observed in methylation reactions (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 50°C) .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective substitution at the C5 position due to electron-donating effects from the amine groups:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Br₂ | AcOH, 80°C | 5-Bromo-pyrimidine derivative | 55–60% | |

| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro-pyrimidine analog | 40–45% |

Salt Formation and pH-Dependent Reactivity

The dihydrochloride form exhibits distinct reactivity compared to the free base:

| pH Range | Dominant Species | Reactivity Profile | Source |

|---|---|---|---|

| <2.5 | Protonated pyrimidine N1 | Enhanced electrophilic substitution | |

| 7–9 | Partially deprotonated amine | Facilitates nucleophilic alkylation |

-

Solubility : >200 mg/mL in water at pH 2.0, decreasing to <5 mg/mL at pH 7.4.

Coordination Chemistry

The piperidine nitrogen and pyrimidine amine serve as polydentate ligands in metal complexes:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | EtOH, reflux | Square-planar Cu(II) complex | Catalytic oxidation studies | |

| Pd(OAc)₂ | DMF, 100°C | Pd-pincer complexes | Cross-coupling catalysis |

Propiedades

IUPAC Name |

N,2-dimethyl-6-piperidin-2-ylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-8-14-10(7-11(12-2)15-8)9-5-3-4-6-13-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFWQDVYYNEHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.